3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid
Overview
Description
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is a cleavable, biotinylated crosslinker. This compound is widely used in chemical biology for labeling target proteins in biological experiments and assays. It features a biotin group and propanoic acid separated by a disulfide linkage, which allows for the biotinylation of targets through either a chemical or enzymatic acylation reaction .
Mechanism of Action
Target of Action
The primary target of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid, also known as Biotin-SS-COOH, are proteins in biological systems . The compound is used for labeling target proteins in biological experiments and assays .
Mode of Action
Biotin-SS-COOH interacts with its protein targets through a process called biotinylation . This process involves the attachment of a biotin group to the protein, which can be achieved through either a chemical or enzymatic acylation reaction . The compound possesses dual functionality: enrichment via the biotin and an embedded disulfide bridge for cleavage under reducing conditions .
Result of Action
The result of Biotin-SS-COOH’s action is the successful labeling of target proteins. This allows for the enrichment and identification of these proteins in biological experiments and assays . The disulfide bond in the compound permits removal of the biotin group with reducing agents, providing a means of reversible labeling .
Action Environment
The action of Biotin-SS-COOH can be influenced by various environmental factors. For instance, the presence of reducing agents can cleave the disulfide bridge, removing the biotin group . Additionally, the effectiveness of the compound’s protein labeling may be affected by factors such as temperature, pH, and the presence of other biomolecules in the system.
Biochemical Analysis
Biochemical Properties
The linker in 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid can be used for synthesis of chemical biology tools for labeling target proteins in biological experiments and assays . It possesses dual functionality: enrichment via the biotin and an embedded disulfide bridge for cleavage under reducing conditions .
Cellular Effects
The biotin group in this compound can be utilized in cellular proximity biotinylation assays to label interactors . This allows for the study of protein-protein interactions within the cellular environment.
Molecular Mechanism
The molecular mechanism of this compound involves the biotinylation of target proteins through either a chemical or enzymatic acylation reaction . The disulfide bond permits removal of the biotin group with reducing agents, allowing for the study of protein interactions in a reversible manner .
Preparation Methods
The synthesis of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves several steps:
Starting Materials: The synthesis begins with biotin and a suitable linker molecule.
Reaction Conditions: The biotin is first activated and then reacted with the linker molecule under controlled conditions to form the biotinylated intermediate.
Disulfide Linkage Formation: The intermediate is then subjected to conditions that promote the formation of the disulfide linkage, resulting in the final product
Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .
Chemical Reactions Analysis
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid undergoes several types of chemical reactions:
Oxidation and Reduction: The disulfide bond in the compound can be cleaved under reducing conditions, which is a key feature for its use in biological assays.
Substitution Reactions: The carboxyl group of propanoic acid allows for substitution reactions, enabling the biotinylation of various targets
Common reagents and conditions used in these reactions include reducing agents like dithiothreitol (DTT) and substitution reagents for acylation reactions .
Scientific Research Applications
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is extensively used in scientific research, particularly in:
Chemistry: As a biotinylated crosslinker for synthesizing chemical biology tools.
Biology: For labeling target proteins in biological experiments and assays.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: For the production of biotinylated products used in various applications
Comparison with Similar Compounds
Similar compounds include other biotinylated crosslinkers such as:
3-[2-N-(Biotinyl)aminoethylthio]propanoic Acid: Lacks the disulfide linkage, making it non-cleavable.
3-[2-N-(Biotinyl)aminoethyldithio]butanoic Acid: Has a different carbon chain length, affecting its reactivity and binding properties
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is unique due to its cleavable disulfide linkage, which allows for reversible biotinylation, making it highly versatile for various applications .
Properties
IUPAC Name |
3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22)/t10-,11-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKYYZVIDAWYMZ-MJVIPROJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654519 | |
Record name | 3-{[2-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104582-29-8 | |
Record name | 3-{[2-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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